Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

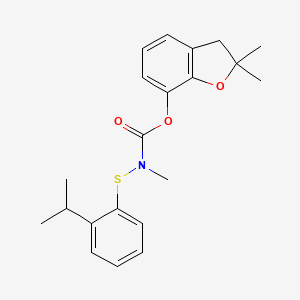

The compound Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS: Not explicitly listed; synonyms include ((2-Isopropylphenyl)thio)methylcarbamic acid benzofuranyl ester) is a carbamate derivative with a benzofuran core. Its structure features:

- A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester backbone.

- A methyl((2-isopropylphenyl)thio)carbamate group, where the thioether linkage connects a methyl carbamate to a 2-isopropylphenyl substituent.

Carbamates are widely used as acetylcholinesterase inhibitors in pesticides, and structural variations in substituents modulate their potency, selectivity, and environmental persistence .

Properties

CAS No. |

50539-72-5 |

|---|---|

Molecular Formula |

C21H25NO3S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate |

InChI |

InChI=1S/C21H25NO3S/c1-14(2)16-10-6-7-12-18(16)26-22(5)20(23)24-17-11-8-9-15-13-21(3,4)25-19(15)17/h6-12,14H,13H2,1-5H3 |

InChI Key |

AEMRNFFLKCWSDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbosulfan is synthesized through a multi-step process involving the reaction of carbamic acid derivatives with various reagents. The synthesis typically involves the following steps:

Formation of the carbamic acid derivative: This involves the reaction of an amine with carbonyl compounds to form the carbamic acid intermediate.

Thioether formation: The carbamic acid derivative is then reacted with a thiol compound to form the thioether linkage.

Esterification: The final step involves the esterification of the thioether with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under acidic or basic conditions.

Industrial Production Methods

Industrial production of Carbosulfan involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Carbosulfan undergoes various chemical reactions, including:

Oxidation: Carbosulfan can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, Carbosulfan can hydrolyze to form carbamic acid derivatives and alcohols.

Substitution: Carbosulfan can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Hydrolysis conditions: Acidic or basic aqueous solutions

Nucleophiles: Halides, amines, and alcohols

Major Products

Oxidation products: Sulfoxides and sulfones

Hydrolysis products: Carbamic acid derivatives and alcohols

Substitution products: Various substituted carbamic acid derivatives

Scientific Research Applications

Carbosulfan has a wide range of applications in scientific research, including:

Agricultural Chemistry: Used as an insecticide to control pests in crops such as rice, cotton, and vegetables.

Biological Studies: Studied for its effects on insect physiology and behavior.

Environmental Science: Research on its environmental impact, degradation pathways, and persistence in soil and water.

Toxicology: Investigated for its toxicity to non-target organisms, including humans and wildlife.

Mechanism of Action

Carbosulfan exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares the target compound with key structural analogs:

Toxicity and Bioactivity

- Carbofuran : Oral LD₅₀ (rats) = 99 mg/kg; acts as a potent neurotoxin by inhibiting acetylcholinesterase .

- Methiocarb : Oral LD₅₀ (rats) = 95 mg/kg; dual activity as a molluscicide and insecticide .

- Carbosulfan : Lower acute toxicity (LD₅₀ = 250 mg/kg) due to its pro-insecticide nature, requiring metabolic activation .

- Target Compound : Predicted toxicity aligns with carbamates (LD₅₀ ~ 100–200 mg/kg), though the isopropylthio group may enhance membrane permeability .

- CID 39700 : Higher toxicity (LD₅₀ = 125 mg/kg) attributed to chlorine substituents, which increase oxidative stress .

Environmental and Regulatory Profiles

Mechanism of Action

All compared compounds inhibit acetylcholinesterase, but substituents influence binding affinity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.